beta-D-Lyxopyranosylamine (9CI)

Vue d'ensemble

Description

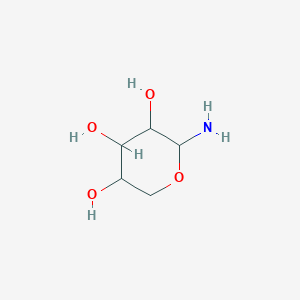

Beta-D-Lyxopyranosylamine (9CI): is a chemical compound with the molecular formula C5H11NO4 and a molecular weight of 149.15 g/mol It is a derivative of lyxose, a pentose sugar, and is characterized by the presence of an amine group attached to the lyxopyranose ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Lyxopyranosylamine (9CI) typically involves the conversion of lyxose to its corresponding amine derivative. One common method includes the reductive amination of lyxose using an amine donor and a reducing agent. The reaction is usually carried out under mild conditions to preserve the integrity of the sugar ring.

Industrial Production Methods: Industrial production of beta-D-Lyxopyranosylamine (9CI) may involve large-scale reductive amination processes, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Beta-D-Lyxopyranosylamine (9CI) can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amine derivatives.

Applications De Recherche Scientifique

Beta-D-Lyxopyranosylamine (9CI) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of beta-D-Lyxopyranosylamine (9CI) involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparaison Avec Des Composés Similaires

- Beta-D-Xylopyranosylamine

- Beta-D-Glucopyranosylamine

- Beta-D-Mannopyranosylamine

Comparison: Beta-D-Lyxopyranosylamine (9CI) is unique due to its specific structural configuration and the presence of the lyxopyranose ring. Compared to similar compounds like beta-D-Xylopyranosylamine and beta-D-Glucopyranosylamine, beta-D-Lyxopyranosylamine (9CI) may exhibit different reactivity and interaction profiles due to the distinct arrangement of hydroxyl groups and the amine functionality.

Activité Biologique

Beta-D-Lyxopyranosylamine (9CI) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Beta-D-Lyxopyranosylamine is classified as an organooxygen compound, specifically a carbohydrate and carbohydrate derivative. Its chemical structure allows it to participate in various biochemical interactions, making it a valuable subject of study in drug development and synthesis.

The biological activity of beta-D-Lyxopyranosylamine is primarily attributed to its role as a glycosylamine. Glycosylamines are known to influence various biological processes, including:

- Antineoplastic Activity : Research indicates that compounds similar to beta-D-Lyxopyranosylamine exhibit antitumor properties, potentially through the inhibition of cancer cell proliferation and induction of apoptosis in malignant cells .

- Antifungal Activity : Some studies suggest that glycosylamines can possess antifungal properties, although specific data on beta-D-Lyxopyranosylamine's antifungal efficacy remain limited .

Biological Activities

The following table summarizes the biological activities associated with beta-D-Lyxopyranosylamine based on available literature:

Case Studies

While specific case studies focusing solely on beta-D-Lyxopyranosylamine are scarce, related research provides insights into its potential applications:

- Anticancer Research : A study explored the effects of various glycosylamines on leukemia and solid tumors in experimental models. The results indicated that these compounds could enhance the efficacy of traditional chemotherapeutic agents .

- Pharmacological Investigations : Investigations into similar compounds have shown promise in treating conditions such as osteosarcoma and other forms of carcinoma, suggesting that beta-D-Lyxopyranosylamine might contribute similarly .

Propriétés

IUPAC Name |

2-aminooxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBSUMJKSOSGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005763 | |

| Record name | Pentopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85280-61-1 | |

| Record name | NSC129242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are N-pentopyranosylamines and how are they structured?

A1: N-pentopyranosylamines are a class of chemical compounds consisting of a pentose sugar ring (like D-xylose, D-arabinose, or D-lyxose) linked to an amine group through a glycosidic bond. These compounds can exist as α or β anomers depending on the orientation of the glycosidic bond. Researchers have synthesized and characterized N-pentopyranosylamines derived from various amines, including tryptamine, tyramine [], and N-aryl groups []. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques to verify the structure of these compounds [, ].

Q2: How stable are N-pentopyranosylamines under acidic conditions?

A2: The stability of N-pentopyranosylamines in acidic solutions depends on several factors, including the type of pentose sugar and the nature of the amine group. Studies on N-aryl-D-pentopyranosylamines reveal that they undergo acid-catalyzed hydrolysis, breaking the C1-N glycosidic bond []. The rate of hydrolysis increases with decreasing pH and increasing basicity of the parent amine []. Interestingly, the lability of the C1-N bond varies with the pentose sugar, following the order: xyloside < lyxoside < riboside < arabinoside []. This information suggests a bimolecular A-2 mechanism for the hydrolysis, potentially involving a Schiff base intermediate [].

Q3: Have any biological activities been reported for N-pentopyranosylamines?

A3: Yes, research indicates that certain N-pentopyranosylamines exhibit anti-tuberculosis activity. A study screened 32 N-pentopyranosyl amine derivatives for their activity against Mycobacterium tuberculosis under the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) program []. Although the specific results weren't detailed in the abstract, the research highlights the potential of these compounds as novel anti-tuberculosis agents, especially given the rise of multidrug-resistant strains [].

Q4: Are there any known applications of N-pentopyranosylamines in synthetic chemistry?

A4: While the provided abstracts don't delve into specific synthetic applications, the ability to modify both the sugar and amine moieties of N-pentopyranosylamines makes them versatile building blocks. Their use in synthesizing "anomalously coupled nucleosides" has been reported []. For instance, 3-[N6-(4-Chlorophenyl)-2-methyl-9-adenyl]-2,3-dideoxy-D-threo-pentopyranose has been successfully reacted with alcohols and anilines to yield novel alkyl and N-aryl pentopyranoside derivatives, respectively []. This example demonstrates the potential of N-pentopyranosylamines as starting materials for creating structurally diverse compounds with possible biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.